molecular formula C13H14N2O5 B2728562 1-(3-Methyl-4-nitrobenzoyl)pyrrolidine-2-carboxylic acid CAS No. 1101842-87-8

1-(3-Methyl-4-nitrobenzoyl)pyrrolidine-2-carboxylic acid

Cat. No.: B2728562
CAS No.: 1101842-87-8
M. Wt: 278.264
InChI Key: GQHRWPKZHAUFMN-UHFFFAOYSA-N
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Description

1-(3-Methyl-4-nitrobenzoyl)pyrrolidine-2-carboxylic acid is a chemical compound with the molecular formula C13H14N2O5 and a molecular weight of 278.26 g/mol . This compound is known for its unique structure, which includes a pyrrolidine ring attached to a benzoyl group substituted with a methyl and a nitro group. It is used in various scientific research applications due to its distinct chemical properties.

Scientific Research Applications

1-(3-Methyl-4-nitrobenzoyl)pyrrolidine-2-carboxylic acid is utilized in various scientific research fields, including:

Preparation Methods

The synthesis of 1-(3-Methyl-4-nitrobenzoyl)pyrrolidine-2-carboxylic acid typically involves the reaction of 3-methyl-4-nitrobenzoic acid with pyrrolidine-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . The reaction conditions often include an inert atmosphere and a controlled temperature to ensure the desired product’s purity and yield.

Chemical Reactions Analysis

1-(3-Methyl-4-nitrobenzoyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, acids, and bases. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(3-Methyl-4-nitrobenzoyl)pyrrolidine-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the pyrrolidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

1-(3-Methyl-4-nitrobenzoyl)pyrrolidine-2-carboxylic acid can be compared with similar compounds such as:

The presence of both the nitro and carboxylic acid groups in this compound makes it unique and valuable for specific scientific research applications.

Properties

IUPAC Name

1-(3-methyl-4-nitrobenzoyl)pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O5/c1-8-7-9(4-5-10(8)15(19)20)12(16)14-6-2-3-11(14)13(17)18/h4-5,7,11H,2-3,6H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQHRWPKZHAUFMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)N2CCCC2C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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